REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]2[N:10]=[C:9]([NH:11][CH3:12])[N:8]=[C:7](Cl)[N:6]=2)[CH2:3][CH2:2]1.[NH3:14].O1CCOCC1.C(=O)([O-])[O-].[K+].[K+]>O>[CH:1]1([NH:4][C:5]2[N:10]=[C:9]([NH:11][CH3:12])[N:8]=[C:7]([NH2:14])[N:6]=2)[CH2:3][CH2:2]1 |f:3.4.5|
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC1=NC(=NC(=N1)NC)Cl
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
solution
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with 1:1 benzene/ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvents are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallised from isopropanol/hexane
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)NC1=NC(=NC(=N1)NC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |